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3-O-Methyl-D-glucosamine

Cat. No.: B12845145
M. Wt: 193.20 g/mol
InChI Key: BKEFOISBTUIXFQ-BDVNFPICSA-N
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Description

Contextualization within Amino Sugar Chemistry

Amino sugars are a fundamental class of monosaccharides where a hydroxyl group is replaced by an amino group. rsc.org Glucosamine (B1671600), one of the most abundant monosaccharides in nature, is a cornerstone of this family, forming the building block of essential polysaccharides like chitin. researchgate.netnih.gov 3-O-Methyl-D-glucosamine is a structurally modified analog of glucosamine, distinguished by the presence of a methyl group at the C3 hydroxyl position.

The synthesis of this compound and its derivatives is a key aspect of its utility in research. One reported synthetic route involves the methylation of the free 3-OH group of a furanose oxazoline (B21484) intermediate, derived from N-acetylglucosamine (GlcNAc), using methyl iodide and sodium hydride. nih.gov This is followed by acid-catalyzed hydrolysis and acetylation to yield the final product. nih.gov The strategic placement of the methyl group at the C3 position is not a trivial alteration; it sterically hinders the hydroxyl group, which is crucial for many biological recognition and enzymatic processes, thereby bestowing upon the molecule unique inhibitory properties. The synthesis of various glucosamine derivatives, including those with modifications at the C3 position, allows for a systematic investigation of structure-activity relationships. nih.govmdpi.com

Overview of Research Significance in Glycobiology and Chemical Biology

The primary significance of this compound in glycobiology and chemical biology stems from its role as a selective inhibitor of key enzymes in the hexosamine biosynthetic pathway. Specifically, the N-acetylated form, 3-O-methyl-N-acetyl-D-glucosamine, is a known inhibitor of N-acetylglucosamine (GlcNAc) kinase. scbt.comnih.govbiorxiv.org

Detailed Research Findings

Research has demonstrated that 3-O-methyl-N-acetyl-D-glucosamine acts as a competitive inhibitor of N-acetylglucosamine kinase, with a reported Ki value of 17 µM in rat liver. biorxiv.org It also inhibits N-acetylmannosamine kinase, albeit non-competitively, with a Ki value of 80 µM. biorxiv.org This inhibitory action is highly specific; for instance, it potently inhibits glucose phosphorylation by N-acetylglucosamine kinase but does not affect glucokinase. scbt.comnih.gov

This selective inhibition has been ingeniously exploited in biochemical assays. A notable application is in the accurate measurement of glucokinase activity in tissues like pancreatic islets and liver, where the presence of N-acetylglucosamine kinase can interfere with the results. nih.gov By adding 3-O-methyl-N-acetyl-D-glucosamine to the assay, the interfering activity of N-acetylglucosamine kinase is effectively blocked, allowing for a precise determination of glucokinase's kinetic parameters (Km and Vmax). nih.gov This application underscores the compound's value as a chemical probe to dissect complex enzymatic activities within cellular extracts.

The ability to modulate the hexosamine biosynthetic pathway through inhibitors like this compound is crucial for studying the roles of O-GlcNAcylation, a dynamic post-translational modification of proteins. nih.gov By controlling the initial steps of this pathway, researchers can investigate the downstream effects on cellular processes such as signal transduction and gene expression, which are often regulated by the addition and removal of GlcNAc moieties on intracellular proteins. nih.gov

Compound Names Table

Compound NameAbbreviation
This compound
N-acetyl-D-glucosamineGlcNAc
3-O-methyl-N-acetyl-D-glucosamine3-O-methyl-GlcNAc
GlucosamineGlcN
N-acetylmannosamine
Glucokinase
N-acetylglucosamine kinase

Chemical Properties of 3-O-Methyl-N-acetyl-D-glucosamine

PropertyValue
CAS Number 94825-74-8 scbt.com
Molecular Formula C9H17NO6 scbt.com
Molecular Weight 235.2 g/mol scbt.com
Alternate Names 3-O-methyl-GlcNAc; 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose scbt.com
Purity ≥95% scbt.com
Solubility DMF: 30 mg/ml, DMSO: 30 mg/ml, PBS (pH 7.2): 1 mg/ml biorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15NO5 B12845145 3-O-Methyl-D-glucosamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-amino-4,5,6-trihydroxy-3-methoxyhexanal

InChI

InChI=1S/C7H15NO5/c1-13-7(4(8)2-9)6(12)5(11)3-10/h2,4-7,10-12H,3,8H2,1H3/t4-,5+,6+,7+/m0/s1

InChI Key

BKEFOISBTUIXFQ-BDVNFPICSA-N

Isomeric SMILES

CO[C@H]([C@H](C=O)N)[C@@H]([C@@H](CO)O)O

Canonical SMILES

COC(C(C=O)N)C(C(CO)O)O

Origin of Product

United States

Synthetic Methodologies for 3 O Methyl D Glucosamine and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of 3-O-methyl-D-glucosamine and its analogs relies on a toolkit of reactions tailored for carbohydrate chemistry. These methods are designed to introduce a methyl group at the C3 hydroxyl position, activate the anomeric carbon for glycosylation, and modify other positions on the sugar ring, all while maintaining stereochemical integrity.

Achieving stereoselective methylation at the 3-O-position of D-glucosamine is a critical step in the synthesis of the target compound and its derivatives. This process typically involves the use of a suitably protected glucosamine (B1671600) precursor to ensure that methylation occurs exclusively at the desired hydroxyl group. The reactivity of the different hydroxyl groups on the pyranose ring varies, with the 3-OH group often being less reactive than the primary 6-OH group and the anomeric 1-OH group. Therefore, a common strategy involves the protection of the more reactive hydroxyl groups, leaving the 3-OH group available for methylation.

Functionalized precursors, such as furanose oxazoline (B21484) intermediates, offer an alternative and often highly efficient route to this compound derivatives. A notable strategy involves starting from 2-acetamido-2-deoxy-D-glucose, which can be converted into a furanose acetonide derivative on a large scale without the need for chromatography. acs.org This furanose intermediate can then be manipulated to introduce the desired modifications.

For example, the furanose acetonide derivative of N-acetyl-D-glucosamine can be subjected to a series of reactions including mesylation of the 3-hydroxyl group. This mesylated intermediate can then undergo ring expansion to the pyranoside form. Subsequent steps can include the introduction of the methyl group at the 3-O-position, often after the strategic removal or modification of other protecting groups. This approach provides a versatile platform for the synthesis of various glucosamine derivatives, including those with modifications at the C3 position.

The Heyns rearrangement is a powerful tool for the synthesis of 2-amino-2-deoxyaldoses from the corresponding ketoses and has been successfully applied to the preparation of O-glycosylated glucosamine derivatives. researchgate.netresearchgate.net This rearrangement involves the reaction of a ketose with an amine to form a ketosylamine, which then rearranges to an aldosamine.

A key example of this application is the synthesis of nigerosamine (3-O-α-D-glucopyranosyl-D-glucosamine) from turanose (B8075302) (3-O-α-D-glucopyranosyl-D-fructose). researchgate.net In this process, turanose, an O-glycosylated ketose, undergoes a Heyns rearrangement with an amine, such as benzylamine, to yield the corresponding 3-O-glycosylated glucosamine derivative. researchgate.netresearchgate.net This method is particularly advantageous as it can utilize commercially available O-glycosylated ketoses, providing a straightforward and economical route to complex glucosamine derivatives. researchgate.netresearchgate.net The reaction conditions for the Heyns rearrangement have been optimized to achieve significantly higher yields, making it a viable method for preparative-scale synthesis. researchgate.net

Starting KetoseAmineProductReference
TuranoseBenzylamineNigerosamine researchgate.netresearchgate.net
D-LactuloseBenzylamineN-substituted D-Lactosamine researchgate.net

The anomeric carbon of this compound derivatives is a key site for further modification, particularly for the formation of glycosidic bonds. Activation of the anomeric carbon is necessary to convert the hydroxyl group into a good leaving group, facilitating nucleophilic attack by an acceptor molecule, such as another sugar or an alcohol.

Several strategies have been developed for anomeric carbon activation. One common method involves the conversion of the anomeric hydroxyl group into a halide, such as a glycosyl bromide or chloride. nih.gov These glycosyl halides can then be activated by a promoter, typically a silver or mercury salt, to generate a reactive oxocarbenium ion intermediate that undergoes glycosylation. nih.gov

Another widely used approach is the formation of glycosyl trichloroacetimidates. nih.gov These donors are readily prepared from the corresponding hemiacetals and are activated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to promote glycosylation. nih.gov The choice of activating agent and reaction conditions can significantly influence the stereochemical outcome of the glycosylation, allowing for the synthesis of either α- or β-glycosides.

Protecting groups are indispensable in the synthesis of this compound and its derivatives, as they allow for the selective modification of specific functional groups within the molecule. nih.govorganic-chemistry.org A wide array of protecting groups for both the amino and hydroxyl functions have been employed in carbohydrate chemistry.

N-Protecting Groups: The amino group at the C2 position is typically protected early in the synthetic sequence. Common N-protecting groups include:

Tetrachlorophthaloyl (TCP): A robust protecting group that can withstand a variety of reaction conditions.

Phthalimide (Phth): Another stable protecting group that is often used in multi-step syntheses.

tert-Butoxycarbonyl (Boc): This group is readily introduced and can be removed under acidic conditions. tandfonline.com

Acetyl (Ac): The N-acetyl group is present in the naturally occurring N-acetylglucosamine and is a common protecting group. tandfonline.com

O-Protecting Groups: The selective protection of the hydroxyl groups is crucial for directing reactions to the desired position.

Benzylidene acetals: These are commonly used to protect the 4- and 6-hydroxyl groups simultaneously, forming a rigid cyclic structure. mdpi.com This protection strategy leaves the 3-hydroxyl group available for further functionalization.

Benzyl (Bn) ethers: Benzyl ethers are stable to a wide range of reaction conditions and can be removed by hydrogenolysis.

Silyl ethers: Groups like tert-butyldimethylsilyl (TBDMS) are often used for the temporary protection of hydroxyl groups.

The strategic application and orthogonal removal of these protecting groups are central to the successful synthesis of complex this compound derivatives. organic-chemistry.org

Protecting GroupFunctional Group ProtectedCommon Deprotection Conditions
Tetrachlorophthaloyl (TCP)Amino (NH₂)Hydrazine
Phthalimide (Phth)Amino (NH₂)Hydrazine
tert-Butoxycarbonyl (Boc)Amino (NH₂)Acidic conditions (e.g., TFA)
Acetyl (Ac)Amino (NH₂), Hydroxyl (OH)Basic or acidic hydrolysis
Benzylidene acetal (B89532)4,6-DiolAcidic hydrolysis

The synthesis of thio-derivatives of this compound, where the oxygen at the C3 position is replaced by sulfur, can be achieved through a double inversion procedure at the C3 atom. mdpi.comnih.gov This stereospecific method allows for the introduction of a thiol group with a defined stereochemistry.

This double inversion strategy has been successfully employed in the synthesis of a series of novel 3-deoxy-3-thio derivatives of D-glucosamine. mdpi.comnih.gov The resulting thio-sugar derivatives are valuable intermediates for further chemical modifications and have been explored as ligands in asymmetric synthesis. mdpi.comnih.gov

Skeletal Rearrangement and Stereoselective Epimerization in Glucosamine Scaffold Synthesis

The synthesis of specifically modified glucosamine derivatives, such as those with altered stereochemistry at a particular carbon atom, often necessitates advanced organic chemistry techniques like skeletal rearrangements and stereoselective epimerization. These methods are fundamental for accessing rare amino sugars or creating analogs with unique biological activities.

A common strategy to alter the stereochemistry at a specific position on the pyranose ring, such as the C3 position relevant to this compound, is through a double inversion (SN2) process. This is often achieved by first introducing a good leaving group, like a mesylate or tosylate, at the target hydroxyl group. The subsequent reaction with a nucleophile results in an inversion of configuration. A second SN2 reaction can then be used to introduce the desired functionality while inverting the stereocenter back to its original orientation or to a different one, depending on the reaction sequence.

One effective method for achieving epimerization is the Lattrell-Dax epimerization. mdpi.comresearchgate.net This technique has been successfully applied in carbohydrate chemistry to invert the configuration of hydroxyl groups. researchgate.net For example, in the synthesis of novel 3-thio-derivatives of D-glucosamine, researchers started with a protected glucosamine derivative and converted the C3-hydroxyl into a mesylate. mdpi.com Reaction with sodium acetate (B1210297) in a solvent mixture then proceeded via an SN2 mechanism to invert the stereocenter, yielding an allo-configured intermediate. mdpi.com A subsequent step can then be used to introduce the desired functional group. This multi-step process allows for precise control over the stereochemistry at the C3 position, a critical step for preparing analogs like this compound from more common starting materials.

These stereoselective syntheses are often complex, requiring multiple protection and deprotection steps to ensure that reactions occur only at the desired positions. mdpi.comnih.gov The choice of protecting groups and reaction conditions is critical to achieving high yields and stereoselectivity. mdpi.comnih.gov

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the versatility of chemical reactions to create complex molecules that are difficult to produce by either method alone. researchgate.net This approach is particularly valuable in carbohydrate chemistry, where the selective modification of multiple hydroxyl groups is a significant challenge. researchgate.netresearchgate.net Enzymes offer unparalleled regio- and stereoselectivity, allowing for modifications at specific positions on the sugar ring without the need for extensive protecting group manipulations. researchgate.net

A typical chemoenzymatic route might involve using an enzyme to perform a key selective step, such as deacetylation at a specific position on a chitooligosaccharide, followed by a chemical step, like methylation, to introduce the desired functional group. researchgate.net This strategy leverages the strengths of both disciplines to achieve efficient and eco-friendly synthesis of complex carbohydrate analogs. researchgate.net

Enzymatic Modification of Glucosamine Derivatives as Acceptor Substrates (e.g., β(1→4)GalT-catalyzed galactose transfer to 3-O-methyl-N-acetyl-D-glucosamine)

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, transferring a sugar moiety from an activated donor substrate to an acceptor molecule. nih.gov Their high specificity makes them powerful tools for the synthesis of defined oligosaccharides. One of the most well-studied glycosyltransferases is β-1,4-galactosyltransferase (β4GalT), which typically transfers galactose (Gal) from UDP-galactose (UDP-Gal) to an N-acetylglucosamine (GlcNAc) acceptor, forming the Galβ1-4GlcNAc linkage found in many glycoconjugates. nih.gov

The utility of β4GalT in synthesis is enhanced by its tolerance for certain modifications in its acceptor substrate. Research has shown that β4GalT can successfully transfer galactose to GlcNAc derivatives that are modified at various positions. This makes it feasible to use a molecule like 3-O-methyl-N-acetyl-D-glucosamine as an acceptor. In such a reaction, the enzyme would catalyze the transfer of galactose from UDP-Gal specifically to the 4-hydroxyl group of the 3-O-methylated GlcNAc, as the 3-position is already blocked by the methyl group.

Reaction Scheme:

Generated code

This enzymatic approach provides a direct and highly regioselective method for elongating a modified monosaccharide, a task that would be synthetically challenging using traditional chemical methods. The ability of β4GalT to accept modified substrates, including nucleotide-activated sugars, has been demonstrated, highlighting its versatility as a biocatalyst. researchgate.net For instance, bovine β4GalT has been used with an azido-modified galactose donor (UDP-6-azidogalactose) to tag terminal GlcNAc residues on glycoproteins, further proving the enzyme's flexibility. researchgate.net

EnzymeDonor SubstrateTypical Acceptor SubstrateModified Acceptor ExampleProduct LinkageReference
β-1,4-galactosyltransferase (β4GalT)UDP-galactoseN-acetyl-D-glucosamine (GlcNAc)3-O-methyl-N-acetyl-D-glucosamineβ(1→4) nih.gov

Utilizing 3-O-Methylated N-Acetylglucosamine Analogs in Glycosaminoglycan Synthesis

Glycosaminoglycans (GAGs) are long, linear polysaccharides that play crucial roles in numerous biological processes. frontiersin.orgnih.gov Hyaluronan (HA), a major GAG, is composed of repeating disaccharide units of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA), synthesized by hyaluronan synthases (HAS). frontiersin.orgnih.gov These enzymes sequentially add UDP-GlcNAc and UDP-GlcA to the growing polysaccharide chain. nih.gov

The modification of the hydroxyl groups on the precursor sugars is a key strategy for interfering with GAG biosynthesis. Analogs of GlcNAc that are modified at the C-3 position, such as 3-O-methyl-N-acetyl-D-glucosamine, can act as chain terminators. nih.gov When these analogs are taken up by cells, they can be processed and converted into their UDP-activated forms. The hyaluronan synthase may then incorporate this modified sugar into the growing hyaluronan chain. However, because the 3-hydroxyl group—the site for the subsequent addition of the next sugar (GlcA)—is blocked by a methyl group, the elongation of the GAG chain is halted. nih.gov

This chain termination strategy has been explored as a potential anti-cancer approach, as elevated hyaluronan expression is a hallmark of many tumors and contributes to their growth and metastasis. nih.gov In studies with pancreatic cancer cells, a 3-methoxy analog of GlcNAc was shown to reduce cell proliferation, demonstrating the potential therapeutic utility of inhibiting GAG synthesis with such modified sugars. nih.gov

CompoundTarget EnzymeMechanism of ActionBiological EffectReference
3-O-methyl-N-acetyl-D-glucosamineHyaluronan Synthase (HAS)Acts as a chain terminator by blocking the 3-OH group required for polysaccharide elongation.Inhibition of hyaluronan biosynthesis; reduced proliferation of cancer cells. nih.gov

Chemical Modification and Derivatization Research

Targeted Functionalization at the 3-O-Position

The hydroxyl group at the C3 position of the glucosamine (B1671600) ring is a prime target for chemical modification, offering a route to novel compounds with diverse applications.

The introduction of acyl groups at the 3-hydroxyl position of N-acetyl-D-glucosamine derivatives has been explored as a strategy for creating new organogelators. rsc.org In one study, a library of fourteen ester derivatives was synthesized from 4,6-O-benzylidene acetal (B89532) protected N-acetyl glucosamine. rsc.org These modifications were shown to influence the self-assembly properties of the sugar derivatives, leading to the formation of gels in various organic solvents and aqueous mixtures. rsc.org

The gelation properties were found to be dependent on the nature of the ester group. For instance, all alkyl ester derivatives synthesized were capable of forming gels in pump oil. rsc.org A derivative with a short ester chain demonstrated the ability to form gels in multiple oils and could selectively gel the oil phase in oil-water mixtures. rsc.org This property was leveraged to trap the drug naproxen (B1676952) sodium within a stable co-gel, with subsequent controlled release into the aqueous phase. rsc.org These findings underscore the functionalization at the 3-OH position as a viable approach for designing novel organogelators with potential applications in drug delivery. rsc.org

Table 1: Gelation Properties of 3-O-Ester Derivatives of N-Acetyl-D-Glucosamine

Derivative Type Solvent Result Application Highlight
Alkyl Esters Pump Oil Gel Formation General organogelation

The introduction of a sulfur-containing functional group at the C3 position of the glucosamine scaffold has been investigated for the development of new chiral ligands. A series of novel 3-deoxy-3-thio-derivatives of D-glucosamine were synthesized through a double inversion procedure at the C3 atom. nih.govnih.gov

These thio-derivatives were subsequently utilized as ligands in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. nih.govnih.gov The study revealed that the enantiomeric excess of the resulting product was highly dependent on the nature of the protecting groups on both the nitrogen and sulfur atoms of the glucosamine-based ligand. nih.govnih.gov This highlights the potential of C3-thioether functionalization in creating tunable ligands for asymmetric catalysis.

Modifications at Other Positions of the Glucosamine Scaffold

N-acetylation is a common modification of glucosamine, yielding N-acetylglucosamine (GlcNAc), a widely distributed monosaccharide that is a monomeric unit of chitin. nih.gov The production of GlcNAc can be achieved through chemical or enzymatic hydrolysis of chitin. nih.gov Chemical methods often involve the use of concentrated hydrochloric acid, which can be followed by an N-acetylation step if the initial process removes the acetyl group. nih.gov For instance, glucosamine can be N-acetylated using acetic anhydride (B1165640) in the presence of tributylamine (B1682462) and pyridine (B92270) to yield highly pure GlcNAc. nih.gov

Research has also explored the impact of other N-acyl groups on the biological activity of glucosamine. For example, N-butyrylglucosamine (GlcNBu) has been shown to stimulate cell proliferation and proteoglycan synthesis in bovine and human articular chondrocytes, whereas glucosamine itself can be inhibitory. nih.gov This suggests that the nature of the N-acyl group plays a crucial role in modulating the biological effects of glucosamine derivatives. nih.gov The inhibitory effects observed with glucosamine appear to be linked to the unsubstituted amino group. nih.gov Furthermore, 3-O-methyl-N-acetyl-D-glucosamine is known to be a potent inhibitor of N-acetylglucosamine kinase. medchemexpress.combiomol.comnih.gov

The catalytic hydrogenation of glucosamine and its derivatives has been investigated to produce the corresponding sugar alcohols. In a multiphase system using a ruthenium on carbon (Ru/C) catalyst, D-glucosamine hydrochloride and N-acetyl-D-glucosamine were selectively converted to their hydrogenated forms, 2-amino-D-sorbitol and 2-acetamide-D-sorbitol, respectively, with yields greater than 99%. acs.orgunive.itlivescience.io These reactions were typically carried out at 110 °C and 40 bar of hydrogen pressure. acs.orglivescience.io

The multiphase system, often composed of water, isooctane, and sometimes a third organic liquid like tetrahydrofuran (B95107) (THF), allows for the efficient separation and recycling of the catalyst. acs.orglivescience.io The Ru/C catalyst can be segregated in the organic layer and reused multiple times without a significant loss of activity or selectivity. livescience.io This approach not only facilitates product isolation but also minimizes metal leaching into the aqueous product phase. livescience.io

Table 2: Hydrogenation of Glucosamine Derivatives

Substrate Product Catalyst Temperature Pressure Yield
D-Glucosamine Hydrochloride 2-amino-D-sorbitol 5% Ru/C 110 °C 40 bar H₂ >99%

Development of Supramolecular Assemblies

The self-assembly of carbohydrate derivatives into ordered supramolecular structures is an area of growing interest. While specific research on the supramolecular assemblies of 3-O-Methyl-D-glucosamine is not extensively documented in the provided context, the principles of molecular recognition involving sugar derivatives are well-established. The hydrogen bonding capabilities of the hydroxyl and amide groups on the glucosamine scaffold are crucial for the formation of such assemblies. rsc.org

For example, in the context of organogelators derived from N-acetyl-D-glucosamine, the 3-hydroxyl group is known to participate in intermolecular hydrogen bonding, which is a key factor in the gelation process. rsc.org The formation of supramolecular structures is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The strategic placement of functional groups, such as the methyl group at the 3-O-position, can influence these interactions and direct the formation of specific supramolecular architectures. Further research in this area could lead to the development of novel biomaterials with tailored properties based on this compound derivatives.

Organogelators and Hydrogelators from 3-O-Methyl-N-acetyl-D-glucosamine Derivatives

Current research provides a strong basis for the potential of N-acetyl-D-glucosamine derivatives as low molecular weight gelators (LMWGs). Studies have shown that functionalization at the C-3 hydroxyl group is a viable strategy for designing new organogelators. For instance, the introduction of ester groups at this position has been demonstrated to yield compounds capable of forming gels in various organic solvents, such as pump oil, and in aqueous mixtures. rsc.orgrsc.org

However, a direct investigation into the use of a methyl group at the C-3 position (3-O-methyl) to form organogelators or hydrogelators from N-acetyl-D-glucosamine is not detailed in the existing body of research. While the synthesis of 3-O-methyl-N-acetyl-d-glucosamine has been reported, its application has been primarily explored in the context of inhibiting hyaluronan biosynthesis, rather than for its self-assembling properties. nih.gov The broader class of glucosamine derivatives, including amides and carbamates, have been shown to be effective gelators, a property attributed to their capacity for forming extensive hydrogen bond networks. rsc.orgnih.gov

Analysis of Intermolecular Interactions in Self-Assembling Systems

The self-assembly of glucosamine-based gelators is driven by a combination of non-covalent intermolecular forces. These interactions are crucial for the formation of the three-dimensional fibrillar networks that entrap solvent molecules, leading to gelation.

Hydrogen Bonding: This is a primary driving force in the gelation process of many sugar-based gelators. The amide group (-NHCO-) at the C-2 position of the glucosamine scaffold is a key contributor, acting as both a hydrogen bond donor and acceptor. rsc.org The hydroxyl groups on the sugar ring also participate in hydrogen bonding, creating a robust network that stabilizes the gel structure. rsc.org

Van der Waals and Hydrophobic Forces: Alkyl and aryl groups introduced into the glucosamine structure contribute to van der Waals and hydrophobic interactions. rsc.org These forces are particularly significant in the formation of organogels, where the non-polar parts of the gelator molecules associate within the organic solvent.

Enzymatic Interactions and Biological Roles of 3 O Methyl D Glucosamine Derivatives

Enzyme Inhibition Studies

Inhibition of N-acetylglucosamine Kinase by 3-O-Methyl-N-acetyl-D-glucosamine

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) has been identified as a potent inhibitor of N-acetylglucosamine kinase. medchemexpress.commedchemexpress.com Research has demonstrated that it acts as a competitive inhibitor of this enzyme. caymanchem.comnih.gov In in vitro studies using rat liver, the inhibition constant (Ki) for 3-O-Me-GlcNAc against N-acetylglucosamine kinase was determined to be 17 µM. nih.gov This competitive inhibition signifies that 3-O-Me-GlcNAc directly competes with the natural substrate, N-acetylglucosamine (GlcNAc), for binding to the active site of the kinase.

Furthermore, in a human hepatoma cell line (HepG2), a 1 mM concentration of 3-O-methyl-N-acetyl-D-glucosamine was found to inhibit the incorporation of radiolabeled N-acetylglucosamine into cellular glycoproteins by 88%. nih.gov This highlights the significant impact of this compound on the downstream processes that rely on the product of the N-acetylglucosamine kinase reaction.

In addition to its effect on N-acetylglucosamine kinase, 3-O-Me-GlcNAc also inhibits N-acetylmannosamine kinase, albeit through a different mechanism. caymanchem.comnih.gov It acts as a non-competitive inhibitor of this enzyme with a Ki value of 80 µM. nih.gov

Selectivity Profile Against Other Kinases (e.g., Glucokinase)

A key characteristic of 3-O-Methyl-N-acetyl-D-glucosamine is its high selectivity. While it potently inhibits N-acetylglucosamine kinase, it has been found to have no effect on glucokinase. medchemexpress.commedchemexpress.comnih.gov Glucokinase is a crucial enzyme responsible for the phosphorylation of glucose, a primary step in glucose metabolism. nih.gov

Studies on rat liver extracts, which have a high level of glucokinase activity, showed that the addition of 3-O-Me-GlcNAc did not alter the Michaelis constant (Km) or the maximum reaction velocity (Vmax) of glucokinase. nih.gov This indicates that 3-O-Me-GlcNAc does not interfere with the catalytic activity of glucokinase. This selectivity is particularly useful in experimental settings to accurately measure glucokinase activity in tissues like the liver and pancreatic islets, where N-acetylglucosamine kinase activity might otherwise interfere. nih.gov

Impact on Glucose Phosphorylation Pathways

The inhibitory action of 3-O-Methyl-N-acetyl-D-glucosamine on N-acetylglucosamine kinase has a direct impact on glucose phosphorylation pathways, particularly the hexosamine biosynthetic pathway. nih.gov This pathway is a branch of glycolysis and is involved in the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein glycosylation.

By inhibiting N-acetylglucosamine kinase, 3-O-Me-GlcNAc effectively reduces the phosphorylation of N-acetylglucosamine. medchemexpress.comnih.gov This, in turn, can limit the availability of substrates for downstream enzymes in the hexosamine pathway. For instance, in HepG2 cells, 3-O-Me-GlcNAc was shown to inhibit the incorporation of both N-acetylglucosamine and N-acetylmannosamine into cellular glycoproteins, by 88% and 70% respectively. nih.gov

It is important to note that while glucosamine (B1671600) itself can potently induce the phosphorylation of proteins like p70S6K, a downstream effector of the mTOR signaling pathway, the inhibition of the hexosamine biosynthetic pathway by other means did not prevent this phosphorylation. nih.gov This suggests a complex regulation of these signaling pathways where the availability of glucose 6-phosphate, the product of hexokinase activity, appears to be a more critical factor for mTOR activation than the flux through the hexosamine pathway itself. nih.gov The use of non-phosphorylatable glucose analogs like 3-O-methyl-D-glucose has been instrumental in demonstrating that the metabolism of glucose is necessary for this mTOR activation. nih.gov

Substrate Recognition and Specificity in Glycosyltransferases (e.g., 3-O-methyl-N-acetyl-D-glucosamine as an acceptor substrate)

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar to a specific acceptor molecule. The specificity of these enzymes for both their donor and acceptor substrates is crucial for the correct synthesis of complex carbohydrates.

While direct studies on 3-O-methyl-N-acetyl-D-glucosamine as an acceptor for a wide range of glycosyltransferases are not extensively detailed in the provided context, the principles of substrate recognition can be inferred. For instance, studies on β-1,4-galactosyltransferase (β4GalT1) have shown that it can utilize UDP-N-acetyl-α-D-glucosamine (UDP-GlcNAc) as an acceptor substrate, transferring galactose from UDP-galactose to it. researchgate.netscispace.com This demonstrates that even a nucleotide-activated monosaccharide can serve as an acceptor, highlighting the adaptability of the enzyme's active site.

Role as Non-Metabolizable Analogs in Cellular Studies (general principles from 3-O-methyl-D-glucose analogs)

Non-metabolizable sugar analogs, such as 3-O-methyl-D-glucose, are invaluable tools in cellular and physiological studies for investigating transport processes and metabolic pathways. nih.gov The key feature of these analogs is that they are recognized and transported into cells by the same transporters as their natural counterparts but are not further metabolized. nih.govnih.gov

3-O-methyl-D-glucose, for example, is transported by glucose transporters but is not phosphorylated by hexokinase, the first enzymatic step in glycolysis. nih.govnih.gov This property allows researchers to study glucose transport independently of its subsequent metabolism. nih.govmpbio.com By measuring the uptake of radiolabeled 3-O-methyl-D-glucose, scientists can assess the activity and capacity of glucose transport systems in various cells and tissues. nih.govmpbio.com

While 3-O-methyl-D-glucose has been shown to have a lower affinity for glucose transporters in some cases, its relative absorption rate can be comparable to that of D-glucose, making it a reasonable proxy for studying glucose uptake in vivo. nih.govuchicago.edu The use of such non-metabolizable analogs has been crucial in understanding the kinetics and regulation of glucose transport and in distinguishing between different transport mechanisms, such as mediated and non-mediated uptake. nih.govuchicago.edu These principles established with 3-O-methyl-D-glucose can be extended to its amino sugar derivative, 3-O-methyl-D-glucosamine, to probe the transport and initial recognition steps of glucosamine-related pathways without the confounding effects of subsequent metabolic conversions.

Applications As Research Probes and Tools

Probing Enzyme Kinetics and Specificity (e.g., for N-acetylglucosamine kinase assays)

3-O-Methyl-D-glucosamine, and more specifically its N-acetylated form (3-O-methyl-N-acetyl-D-glucosamine), is a pivotal tool for interrogating the kinetics and substrate specificity of enzymes within the hexosamine metabolic pathway. nih.govcaymanchem.commdpi.com Its primary utility lies in its ability to act as a specific inhibitor, allowing researchers to dissect complex enzymatic activities.

A key target of this molecular probe is N-acetylglucosamine kinase (NAGK), an enzyme that phosphorylates N-acetyl-D-glucosamine (GlcNAc) to GlcNAc-6-phosphate as part of the salvage pathway for UDP-GlcNAc synthesis. mdpi.comontosight.ai Studies have shown that 3-O-methyl-N-acetyl-D-glucosamine acts as a potent and competitive inhibitor of NAGK from rat liver, with a reported inhibition constant (Ki) of 17 µM. nih.govcaymanchem.combiomol.comglpbio.com This competitive inhibition indicates that the analog directly competes with the natural substrate, GlcNAc, for binding at the enzyme's active site. The presence of the methyl group at the 3-hydroxyl position interferes with the enzyme's catalytic action.

Interestingly, the inhibitory profile of 3-O-methyl-N-acetyl-D-glucosamine is highly specific. While it potently inhibits NAGK, it does not affect glucokinase at all, an enzyme that phosphorylates glucose. medchemexpress.comnih.gov This specificity makes it an invaluable tool for accurately measuring glucokinase activity in crude tissue extracts, such as those from pancreatic islets and liver, where the presence of NAGK can interfere with glucose phosphorylation assays. nih.gov By adding 3-O-methyl-N-acetyl-D-glucosamine to the assay, the contribution of NAGK is effectively eliminated, allowing for precise determination of glucokinase kinetics. nih.gov

Furthermore, 3-O-methyl-N-acetyl-D-glucosamine also inhibits N-acetylmannosamine kinase, but through a non-competitive mechanism with a higher Ki value of 80 µM. nih.govcaymanchem.combiomol.comglpbio.com This differential inhibition mechanism provides further insights into the structural requirements of the kinase active sites. In cellular studies using a human hepatoma cell line (HepG2), 1 mM of 3-O-methyl-N-acetyl-D-glucosamine was shown to significantly reduce the incorporation of radiolabeled GlcNAc and N-acetylmannosamine into glycoproteins by 88% and 70%, respectively, demonstrating its efficacy in living cells. nih.gov

Inhibition of Kinases by 3-O-Methyl-N-acetyl-D-glucosamine (from Rat Liver)
EnzymeInhibition TypeInhibition Constant (Ki)Reference
N-acetylglucosamine kinase (NAGK)Competitive17 µM nih.govcaymanchem.com
N-acetylmannosamine kinaseNon-competitive80 µM nih.govcaymanchem.com
GlucokinaseNot inhibitedN/A medchemexpress.comnih.gov

Investigating Glycan Biosynthesis and Modification Pathways (e.g., studies on 3-O-sulfation of glucosamine (B1671600) units in heparan sulfate)

This compound serves as a critical probe for elucidating the complex pathways of glycan biosynthesis and modification, particularly for glycosaminoglycans (GAGs) like heparan sulfate (B86663) (HS). nih.govnih.gov The biological functions of HS are dictated by its specific pattern of modifications, including sulfation, which creates binding sites for a vast array of proteins. nih.gov

A rare but critically important modification is the 3-O-sulfation of glucosamine residues, catalyzed by a family of seven heparan sulfate 3-O-sulfotransferases (HS3STs) in mammals. nih.govnih.gov This modification is essential for creating binding sites for proteins such as antithrombin, which is crucial for blood anticoagulation, and for the entry of Herpes Simplex virus type 1 (HSV-1) into cells. nih.govpnas.org Given that methylation can act as a stable mimic of other chemical groups or as a blocking agent, this compound can be used to investigate these processes. By incorporating this analog into synthetic heparan sulfate oligosaccharide chains, researchers can study its effect on HS3ST activity. The methyl group at the 3-position would prevent sulfation at this site, allowing for the study of the downstream consequences of lacking this specific modification.

This approach helps to determine the substrate specificity of the different HS3ST isoforms. nih.gov For example, by synthesizing HS chains with and without the 3-O-methyl group, one can perform binding assays with proteins known to interact with 3-O-sulfated HS. This allows for a precise mapping of the structural requirements for these protein-glycan interactions. If a protein fails to bind to the 3-O-methylated chain, it provides strong evidence that the 3-hydroxyl group is a key interaction point. Furthermore, introducing this compound into cell culture can disrupt the normal biosynthesis of heparan sulfate, leading to changes in cell signaling, adhesion, and growth, thereby revealing the biological roles of 3-O-sulfated heparan sulfate. nih.gov

Development of Bioactive Glycosides and Analogs

The unique structure of this compound makes it an attractive starting point for the synthesis of novel glycosides and analogs with potential therapeutic activities. nih.govresearchgate.net The methylation at the 3-hydroxyl position alters the molecule's physicochemical properties, such as its ability to form hydrogen bonds and its metabolic stability, which can in turn influence its biological function.

Medicinal chemists can use this compound as a scaffold to create libraries of new compounds. By chemically modifying the amino group or the anomeric carbon, a diverse range of derivatives can be produced. For instance, new analogs derived from glucosamine have been synthesized and evaluated for their effects on cell adhesion, migration, and proliferation. nih.gov One study detailed the synthesis of glucosamine-glycerophospholipids, which were shown to be potent promoters of cell adhesion and migration in human keratinocytes. nih.gov

Similarly, modifying this compound could lead to the development of selective inhibitors for other carbohydrate-processing enzymes. For example, analogs of N,N,N-trimethyl-D-glucosamine linked to chitooligosaccharides have been synthesized and shown to be selective inhibitors of β-N-acetyl-D-hexosaminidases from insects and bacteria, highlighting the potential for developing species-specific enzyme inhibitors. researchgate.net The development of fluorescently labeled glucosamine analogs is another area of active research, creating tools for imaging glucose uptake and transport in living cells, which can be applied to cancer diagnostics and other biomedical research. researchgate.net The synthesis of such bioactive molecules is a testament to the versatility of amino sugars as building blocks in drug discovery. researchgate.net

Use in Assays for Sugar Transport

The transport of sugars across the cell membrane is a fundamental process facilitated by specific transporter proteins. researchgate.netnih.gov The non-metabolizable glucose analog, 3-O-methyl-D-glucose, is a classic tool used extensively to measure the rate of glucose transport into cells without the complication of subsequent metabolism. researchgate.netnih.govebi.ac.ukuchicago.edumpbio.com This analog is recognized by glucose transporters (GLUTs) but is not a substrate for hexokinase, the first enzyme in glycolysis. ebi.ac.uk This allows for the specific study of the transport step itself. Assays using radiolabeled 3-O-methyl-D-glucose are standard for diagnosing conditions like Glucose Transporter Type 1 (GLUT-1) deficiency syndrome, where impaired glucose transport into the brain is a key feature. nih.gov

By analogy, this compound can be used as a probe to investigate the transport mechanisms of amino sugars like D-glucosamine and N-acetyl-D-glucosamine. These assays can help answer fundamental questions about amino sugar metabolism, such as whether glucosamine utilizes the same GLUT transporters as glucose or if there are dedicated amino sugar transporters. nih.gov

Analytical and Structural Elucidation Methodologies

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and quantifying 3-O-Methyl-D-glucosamine. These techniques probe the interaction of the molecule with electromagnetic radiation, providing a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR studies, the chemical shifts of protons are indicative of their local electronic environment. For instance, in D₂O, the anomeric proton of D-glucosamine hydrochloride appears as two signals corresponding to the α and β anomers at approximately 5.45 ppm and 4.94 ppm, respectively. researchgate.net The presence of the 3-O-methyl group in this compound would introduce a characteristic singlet peak for the methyl protons, typically appearing in the range of 3.0-4.0 ppm. The coupling constants (J-values) between adjacent protons, governed by the Karplus relationship, provide critical information about the dihedral angles and thus the stereochemistry of the sugar ring. researchgate.net Studies on related compounds like N-acetyl-D-glucosamine have been conducted in various solvents, including deuterated water (D₂O) and dimethyl sulfoxide (B87167) (DMSO-d₆), to understand intermolecular interactions and complex formation. nih.gov High-field NMR (500-600 MHz) offers superior resolution for complex mixtures, allowing for accurate quantification of glucosamine (B1671600) anomers. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. ox.ac.uk Each unique carbon atom in the this compound molecule will give a distinct signal, with its chemical shift influenced by its hybridization and attached functional groups. The carbon of the O-methyl group would be expected to resonate at a specific chemical shift, confirming the methylation at the 3-position. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful for correlating directly bonded protons and carbons, which is invaluable for assigning complex spectra and confirming the structure. ox.ac.uk

Solid-state NMR has also been employed to study glucosamine derivatives, providing insights into the structure and dynamics in the solid phase. For example, solid-state ¹⁷O NMR analysis of synthetically ¹⁷O-enriched D-glucosamine has been used to estimate chemical shift and electric field gradient tensors, offering a benchmark for analyzing oligosaccharide structures. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Data for Glucosamine Derivatives

CompoundSolventNucleusChemical Shift (δ) / ppmMultiplicity / Coupling Constant (J)AssignmentReference
D-Glucosamine HClD₂O¹H5.45dα-anomeric H-1 researchgate.net
D-Glucosamine HClD₂O¹H4.94dβ-anomeric H-1 researchgate.net
N-Acetyl-β-D-glucosamineD₂O¹H~5.2 (α), ~4.7 (β)dAnomeric H-1 hmdb.ca
GlucosamineDMSO-d₆¹³CVarious-Carbon skeleton rsc.org
GlucosamineD₂O¹³CVarious-Carbon skeleton nih.gov

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating and identifying volatile derivatives of the compound in complex mixtures. nih.gov

For GC-MS analysis, non-volatile carbohydrates like this compound must first be derivatized to increase their volatility. masonaco.org Common derivatization methods include trimethylsilylation, peracetylation, or oximation followed by silylation. researchgate.netacs.org The resulting derivatives can then be separated on a GC column and detected by the mass spectrometer. The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to its mass, as well as a characteristic fragmentation pattern that can be used for structural confirmation. For example, a study on 3-O-Methyl-d-glucose showed a distinct mass spectrum with a specific retention time. researchgate.net A significant challenge in the GC-MS analysis of methylated sugars is distinguishing between isomers, such as 3-O-methyl and 4-O-methyl hexoses, which can have very similar fragmentation patterns. mdpi.com

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques often used for the analysis of non-volatile and thermally labile molecules like glucosamine derivatives without the need for derivatization. mdpi.comd-nb.info Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecular ion and analyzing the resulting daughter ions. nih.gov This technique is particularly useful for identifying specific structural features and for quantification in complex biological matrices. nih.gov

Interactive Table: GC-MS and LC-MS Parameters for Glucosamine Analysis

TechniqueDerivatizationColumn/Mobile PhaseIonizationDetectionApplicationReference
GC-MSMethyloxime-trimethylsilylNot specifiedNot specifiedTotal Ion Current (TIC)Analysis of glucose and glucosamine monomers researchgate.net
GC-MSBorodeuteride reduction and acetylationNot specifiedNot specifiedSelective Ion ModeDistinction of 3-O- and 4-O-methyl-hexoses mdpi.com
LC-MS/MSo-phthalaldehyde/3-mercaptopropionic acidPhenomenex ODS column; Methanol/Ammonium (B1175870) acetate (B1210297) bufferPositive ESISelected Reaction Monitoring (SRM)Quantification of glucosamine in plasma and urine nih.gov
GC-MSTrimethylsilylationRxi-5MS capillary columnElectron Ionization (EI)Multiple Reaction Monitoring (MRM)Analysis of mono- and disaccharides masonaco.org

Fourier Transform Infrared (FTIR) Spectroscopy for Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. nih.gov The FTIR spectrum of this compound would display characteristic absorption bands corresponding to its various structural features.

Key expected vibrational bands include:

A broad band in the region of 3200-3500 cm⁻¹ due to O-H stretching vibrations of the hydroxyl groups.

A band or bands in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching of the primary amine group.

C-H stretching vibrations of the methyl and methine groups would appear around 2850-3000 cm⁻¹.

The C-O stretching vibrations of the ether linkage (C-O-C) from the methyl group and the alcohol groups would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

N-H bending vibrations would also be present in the fingerprint region.

FTIR has been used to characterize glucosamine and its derivatives, often in conjunction with other techniques, to confirm the presence of specific functional groups and to study intermolecular interactions. researchgate.netku.dk For example, it has been used to confirm the formation of complexes involving glucosamine. researchgate.net

Broadband Chirped Pulse Fourier Transform Microwave Spectroscopy for Conformational Landscape Analysis

Broadband Chirped Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy is a high-resolution spectroscopic technique that provides detailed information about the rotational constants of a molecule in the gas phase. hmc.edusandia.gov From these constants, the precise three-dimensional structure and conformational landscape of a molecule can be determined with high accuracy. researchgate.net

This technique is particularly powerful for studying the subtle structural differences between conformers of a molecule. nih.gov For a molecule like this compound, CP-FTMW could be used to investigate the preferred conformations of the pyranose ring (e.g., chair or boat forms) and the orientation of the 3-O-methyl and amino groups. The experiment involves exciting a broad range of rotational transitions with a short, chirped microwave pulse and then detecting the subsequent free induction decay (FID), which is Fourier-transformed to obtain the rotational spectrum. mit.edu This method allows for the rapid acquisition of broadband spectra, making it suitable for studying complex molecules and their weakly bound complexes. mit.edu

Chromatographic Techniques

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of glucosamine and its derivatives. nih.gov Due to the lack of a strong UV chromophore, detection often requires derivatization or the use of specialized detectors. A common approach is pre-column derivatization with a fluorescent or UV-absorbing tag. For instance, derivatization with 9-fluorenylmethoxycarbonyl succinimide (B58015) (FMOC-Su) allows for sensitive UV detection. nih.gov An HPLC method using an amino column with a mobile phase of acetonitrile (B52724) and phosphate (B84403) buffer has been developed for the determination of glucosamine and its derivatives, with UV detection at 194 nm. nih.gov This method was successfully used to analyze the release of these compounds from hydrogels. nih.gov

Gas Chromatography (GC), as mentioned earlier, is typically used in conjunction with mass spectrometry (GC-MS) for the analysis of volatile derivatives of this compound. masonaco.orgresearchgate.net The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of derivatizing agent and GC column is critical for achieving good separation of isomers. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) offers superior sensitivity and selectivity for the analysis of this compound, overcoming the detection limitations of HPLC-UV. This technique combines the separation power of LC with the mass-resolving capability of MS, allowing for confident identification and quantification even at very low concentrations.

For enhanced sensitivity, pre-column derivatization is often employed. A well-established method involves derivatizing glucosamine with o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA). nih.govresearchgate.net The resulting derivative can be separated on a reversed-phase column and detected using tandem mass spectrometry (MS/MS). nih.govresearchgate.net Detection is typically performed in positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM) for high specificity. In MRM, a specific precursor ion of the derivatized analyte is selected and fragmented, and a resulting characteristic product ion is monitored for quantification. For the OPA/3-MPA derivative of glucosamine, a common MRM transition is m/z 384 → 118. nih.gov

Direct analysis of underivatized amino sugars is also possible with LC-MS, often using HILIC or polymer-based amino columns that provide retention for these polar compounds. europeanpharmaceuticalreview.comnih.gov A mobile phase of acetonitrile and aqueous ammonium formate (B1220265) or acetate is commonly used. europeanpharmaceuticalreview.comnih.gov Tandem MS with ESI in positive mode is used for detection. For underivatized glucosamine, the MRM transition m/z 180 → 72 has been successfully used for quantification in biological matrices like synovial fluid. nih.gov

The following table outlines representative parameters for LC-MS/MS analysis of glucosamine.

Interactive Table: LC-MS/MS Methods for Glucosamine Analysis
ParameterMethod 1 (with Derivatization) nih.govMethod 2 (without Derivatization) nih.gov
Derivatizing Agent o-phthalaldehyde/3-mercaptopropionic acid (OPA/3-MPA)None
LC Column Phenomenex ODS (150 x 4.6 mm, 5 µm)Polymer-based Amino Column
Mobile Phase Gradient of Methanol and 0.2% Ammonium Acetate / 0.1% Formic Acid (aq)Acetonitrile-10 mM Ammonium Acetate, pH 7.5 (80:20, v/v)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
MS Detection Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte) m/z 384 → 118m/z 180 → 72
Lower Limit of Quantitation (LLOQ) 12 ng/mL (in plasma)10 ng/mL (in synovial fluid)

Advanced Structural Characterization Methods (e.g., Molecular Dynamics Simulations)

Molecular Dynamics (MD) simulations provide powerful insights into the structural and dynamic properties of molecules like this compound at an atomic level. frontiersin.org While specific MD studies on this exact compound are not widely published, research on closely related molecules such as N-acetyl-D-glucosamine (D-GlcNAc) and N-propionyl-D-glucosamine (GlcNPr) demonstrates the utility of this approach. nih.govnih.gov

MD simulations can be used to:

Explore Conformational Landscapes: Sugars are flexible molecules that can adopt various conformations. MD simulations can map the potential energy surface to identify stable conformations and the dynamics of interconversion between them. mdpi.com

Analyze Solute-Solvent Interactions: The behavior of a molecule is heavily influenced by its solvent environment. Simulations can reveal the detailed arrangement of solvent molecules (e.g., water) around the sugar, including the formation and dynamics of hydrogen bonds. nih.gov

Probe Vibrational Properties: By simulating the atomic motions, MD can help interpret experimental vibrational spectra (e.g., infrared). For example, studies on GlcNPr have shown that the amide-I vibrational mode is sensitive to both the molecular structure and the solvent, making it a useful probe for characterizing the three-dimensional arrangement of sugar residues. nih.gov

Investigate Molecular Interactions: MD simulations are used to study how sugar derivatives interact with other molecules, such as proteins. For instance, simulations have been performed to understand the binding of D-GlcNAc to various viral proteins, providing insights into potential mechanisms of action. nih.gov

These computational studies typically employ force fields like GLYCAM or OPLS-AA, which provide the parameters needed to describe the potential energy of the system. nih.govmdpi.com The simulations track the trajectories of all atoms over time, from which macroscopic properties and microscopic details can be derived. frontiersin.org

Chemical Derivatization for Analytical Purposes

Chemical derivatization is a key strategy in the analysis of carbohydrates. It is used to enhance volatility for gas chromatography, improve detection sensitivity, or to gain structural information, such as the position of glycosidic linkages.

Methylation analysis is a classical and powerful technique for determining the positions of glycosidic linkages in oligosaccharides and polysaccharides. nih.govmdpi.com The procedure involves a sequence of chemical reactions:

Permethylation: All free hydroxyl groups in the carbohydrate are converted to methyl ethers (-OCH₃). The Hakomori method, using a strong base like sodium hydride in dimethyl sulfoxide (DMSO) followed by iodomethane (B122720) (methyl iodide), is commonly used. nih.govnih.gov

Hydrolysis: The glycosidic bonds of the permethylated polysaccharide are cleaved by acid hydrolysis (e.g., with trifluoroacetic acid), liberating partially methylated monosaccharides. The hydroxyl groups that are now free correspond to the positions that were previously involved in a glycosidic linkage or were part of the ring structure. nih.gov

Reduction and Acetylation: The partially methylated monosaccharides are then reduced (typically with sodium borodeuteride) to their corresponding alditols, followed by acetylation of the newly exposed hydroxyl groups with acetic anhydride (B1165640). This creates Partially Methylated Alditol Acetates (PMAAs). mdpi.comresearchgate.net

The resulting PMAA derivatives are volatile and can be readily separated and identified by Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern in the mass spectrum reveals the positions of the methyl ethers and acetyl esters, which in turn identifies the linkage positions of the original monosaccharide unit within the larger carbohydrate structure. mdpi.comresearchgate.net For amino sugars like glucosamine, methylation analysis can sometimes lead to side products, such as methylated N-acetylacetamido derivatives, which must be correctly identified. nih.gov

For analysis by Gas Chromatography (GC) and GC-MS, non-volatile and highly polar compounds like this compound must be converted into volatile derivatives. A common and effective method is a two-step derivatization process to form methoxime-trimethylsilyl (MEOX-TMS) ethers. core.ac.ukmdpi.com

Methoximation: The first step targets the aldehyde group of the open-chain form of the sugar. The sample is treated with methoxyamine hydrochloride in a solvent like pyridine (B92270). researchgate.net This reaction converts the carbonyl group into a methoxime (-C=N-OCH₃), which prevents the formation of multiple anomeric peaks in the chromatogram by "locking" the sugar in its open-chain form. This reaction typically produces both syn and anti isomers, which may sometimes be separated by GC. core.ac.uk

Silylation: In the second step, the remaining polar hydroxyl and amine groups are converted to their trimethylsilyl (B98337) (TMS) ethers and TMS amines, respectively. This is achieved by adding a silylating agent, most commonly N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

The resulting MEOX-TMS derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis. The mass spectra of TMS derivatives are well-characterized, with specific fragmentation patterns that allow for structural identification. nih.gov

Biosynthesis and Metabolic Context of Glucosamine and Its Methylated Forms

Hexosamine Biosynthesis Pathway (HBP) and Uridine (B1682114) Diphosphate-N-acetylglucosamine (UDP-GlcNAc) Synthesis

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that utilizes a fraction of the glucose entering a cell to produce Uridine Diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govfrontiersin.org This end-product is a vital activated sugar nucleotide, serving as the fundamental donor substrate for all glycosylation reactions occurring in the nucleus, cytoplasm, and the endoplasmic reticulum. wikipedia.orgnih.gov The HBP integrates nutrients from various major metabolic pathways, including glycolysis, amino acid metabolism (glutamine), fatty acid metabolism (acetyl-CoA), and nucleotide metabolism (UTP), positioning it as a key nutrient sensor in the cell. frontiersin.orgnih.gov

The synthesis of UDP-GlcNAc can proceed through two primary routes: the de novo pathway and the salvage pathway.

De Novo Synthesis: The de novo pathway is the primary route for UDP-GlcNAc production and consists of four sequential enzymatic reactions:

Glutamine:fructose-6-phosphate amidotransferase (GFAT) , the rate-limiting enzyme, catalyzes the transfer of an amino group from glutamine to fructose-6-phosphate, a glycolytic intermediate, to form glucosamine-6-phosphate (GlcN-6P). nih.govresearchgate.net

Glucosamine-6-phosphate N-acetyltransferase (GNA) then acetylates GlcN-6P using acetyl-CoA as the donor, producing N-acetylglucosamine-6-phosphate (GlcNAc-6P). researchgate.net

N-acetylglucosamine-phosphate mutase (AGM) isomerizes GlcNAc-6P to N-acetylglucosamine-1-phosphate (GlcNAc-1P). researchgate.net

Finally, UDP-N-acetylglucosamine pyrophosphorylase (UAP1/UAP) activates GlcNAc-1P by combining it with uridine triphosphate (UTP) to yield the final product, UDP-GlcNAc. frontiersin.orgresearchgate.net

Salvage Pathway: The salvage pathway provides an alternative route for UDP-GlcNAc synthesis by utilizing pre-existing amino sugars. Glucosamine (B1671600) (GlcN) can be phosphorylated by hexokinase (HK) to form GlcN-6P, which then enters the de novo pathway. nih.govresearchgate.net Similarly, N-acetylglucosamine (GlcNAc), derived from lysosomal degradation of glycoproteins or nutritional sources, can be directly phosphorylated by a specific kinase, N-acetylglucosamine kinase (NagK), to produce GlcNAc-6P, which subsequently merges into the main HBP. researchgate.netbiorxiv.org

Enzymes of the De Novo Hexosamine Biosynthesis Pathway

EnzymeAbbreviationSubstratesProductFunction
Glutamine:fructose-6-phosphate amidotransferaseGFATFructose-6-phosphate, GlutamineGlucosamine-6-phosphateRate-limiting step; transfers an amino group. nih.gov
Glucosamine-6-phosphate N-acetyltransferaseGNAGlucosamine-6-phosphate, Acetyl-CoAN-acetylglucosamine-6-phosphateAdds an acetyl group. researchgate.net
N-acetylglucosamine-phosphate mutaseAGMN-acetylglucosamine-6-phosphateN-acetylglucosamine-1-phosphateIsomerizes the phosphate (B84403) group from the 6' to the 1' position. researchgate.net
UDP-N-acetylglucosamine pyrophosphorylaseUAP1 / UAPN-acetylglucosamine-1-phosphate, UTPUDP-GlcNAcActivates the sugar by adding a UDP moiety. frontiersin.orgresearchgate.net

Natural Occurrence of O-Methylated Sugars in Glycoproteins (general context)

While glycosylation typically involves common monosaccharides like glucose, galactose, and glucosamine, modified sugars, including methylated forms, are also found in nature. The presence of O-methylated sugars as constituents of glycoproteins has been identified in specific biological contexts. Research has shown that these modifications are not ubiquitous but appear in certain organisms and protein families.

A notable example is the discovery of 3-O-methylated sugars in the haemocyanins of pulmonate gastropods (snails). nih.gov Specifically, the haemocyanin from the Roman snail (Helix pomatia) was found to contain 3-O-methylgalactose . nih.gov Further analysis of the haemocyanin from a freshwater snail (Lymnaea stagnalis) revealed the presence of both 3-O-methylgalactose and 3-O-methylmannose . nih.gov These methylated sugars were identified alongside more common monosaccharides like fucose, mannose, galactose, N-acetylgalactosamine, and N-acetylglucosamine, indicating they are integral components of the glycoprotein's carbohydrate structure. nih.gov The identification of these molecules was confirmed using gas-liquid chromatography-mass spectrometry. nih.gov

Enzymatic Systems Involved in Glucosamine Modification

The structure and function of glucosamine and its derivatives are heavily influenced by various enzymatic modifications. These enzymes attach different chemical groups to the glucosamine backbone, creating a diverse range of structures with specific biological roles. Key enzymatic systems include kinases, sulfotransferases, and the enzymes that manage O-GlcNAcylation.

N-acetylglucosamine kinase (NagK): This enzyme is a crucial component of the amino sugar salvage pathway. wikipedia.org Its primary role is to phosphorylate N-acetyl-D-glucosamine (GlcNAc) at the 6-position, producing N-acetyl-D-glucosamine 6-phosphate. biorxiv.orgwikipedia.org This product then enters the hexosamine biosynthesis pathway to be converted into UDP-GlcNAc. The compound 3-O-methyl-N-acetyl-D-glucosamine , a derivative of the core subject, has been identified as a potent inhibitor of NagK. nih.govglpbio.com Research has demonstrated that it acts as a competitive inhibitor of rat liver N-acetylglucosamine kinase in vitro, with a Ki value of 17 µM. nih.gov This specific inhibition highlights the importance of the hydroxyl group at the C-3 position for substrate recognition by the enzyme. The same study showed it also non-competitively inhibits N-acetylmannosamine kinase. nih.gov

Sulfotransferases: These enzymes catalyze the transfer of a sulfonate (SO₃⁻) group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate, such as a sugar within a glycan chain. Heparan sulfate (B86663) (HS) sulfotransferases are a prominent family of these enzymes. nih.gov Of particular relevance is the Heparan sulfate 3-O-sulfotransferase (3-OST) family, which specifically transfers a sulfo group to the 3-hydroxyl (3-OH) position of a glucosamine residue within the heparan sulfate chain. nih.gov This modification is rare but critically important for creating specific binding sites for proteins, thereby mediating biological activities such as anticoagulation. nih.gov The existence of this enzyme demonstrates a mechanism for modifying the C-3 position of glucosamine, a key structural feature of 3-O-Methyl-D-glucosamine.

O-GlcNAc Transferase (OGT) and O-GlcNAcase (OGA): Beyond modifications to the sugar itself, the entire N-acetylglucosamine moiety can be dynamically added to and removed from proteins. This process, known as O-GlcNAcylation, involves the attachment of a single O-linked N-acetylglucosamine to serine or threonine residues of nuclear and cytoplasmic proteins. wikipedia.orgphysiology.org This reversible modification is governed by two enzymes: O-GlcNAc transferase (OGT) , which adds the sugar using UDP-GlcNAc as the substrate, and O-GlcNAcase (OGA) , which removes it. nih.govresearchgate.net This rapid cycling acts as a regulatory switch, akin to phosphorylation, that modulates protein function in response to cellular nutrient status. ingentaconnect.com

Key Enzymes in Glucosamine Modification

Enzyme/SystemFunctionRelevance to this compound
N-acetylglucosamine kinase (NagK)Phosphorylates GlcNAc to GlcNAc-6-phosphate in the salvage pathway. biorxiv.orgwikipedia.orgThe related compound 3-O-methyl-N-acetyl-D-glucosamine is a known competitive inhibitor of this enzyme. nih.gov
Heparan Sulfate 3-O-sulfotransferase (3-OST)Transfers a sulfo group to the 3-OH position of a glucosamine residue in heparan sulfate. nih.govDemonstrates a known enzymatic mechanism for modifying the C-3 position of glucosamine.
O-GlcNAc Transferase (OGT) / O-GlcNAcase (OGA)Catalyze the addition and removal of O-GlcNAc on proteins, regulating cellular processes. wikipedia.orgresearchgate.netRepresents a major pathway for glucosamine utilization that is dependent on the HBP.

Future Directions and Emerging Research Avenues

Development of Novel 3-O-Methyl-D-glucosamine Derivatives with Enhanced Biological Specificity

The synthesis of novel derivatives of D-glucosamine is an active area of research, and this extends to its 3-O-methylated form. mdpi.comresearchgate.netnih.gov The primary goal is to create molecules with enhanced biological specificity and efficacy. By strategically modifying the structure of this compound, researchers aim to develop potent and selective inhibitors of specific enzymes or to create probes for studying biological pathways.

One promising approach involves the synthesis of thio-derivatives. A series of novel 3-thio-derivatives of D-glucosamine have been synthesized, demonstrating that modifications at the C3 position can lead to compounds with interesting biological activities. mdpi.comresearchgate.netnih.gov Another avenue of exploration is the creation of ester derivatives. Researchers have synthesized a library of fourteen 3-O-ester derivatives of N-acetyl-D-glucosamine, which have shown potential as molecular gelators. rsc.org These studies provide a framework for the future synthesis of 3-O-methylated analogs with tailored properties.

Future research will likely focus on:

Fluorinated Analogs: The introduction of fluorine into sugar molecules can significantly alter their biological properties. beilstein-journals.org Synthesizing mono-, di-, and trifluorinated analogs of this compound could lead to derivatives with enhanced metabolic stability and protein affinity. beilstein-journals.org

Glycosylation with Other Sugars: Creating disaccharides and oligosaccharides containing this compound can help in exploring its role in complex carbohydrate structures and their interactions with proteins.

Conjugation to Peptides and Lipids: The attachment of this compound to peptides or lipids can generate novel glycoconjugates with potential therapeutic or diagnostic applications. frontiersin.org

Exploration of Previously Undiscovered Biological Functions and Pathways

While the N-acetylated form of this compound is known to inhibit N-acetylglucosamine kinase and N-acetylmannosamine kinase, the full spectrum of biological activities for the parent compound remains largely unexplored. scbt.comnih.govglpbio.com Future research will be directed towards uncovering new biological functions and the pathways in which this compound participates.

Studies on glucosamine (B1671600) and its derivatives have shown their involvement in various biological processes, including the modulation of bone metabolism and the production of hyaluronic acid. nih.govresearchgate.net Research indicates that glucosamine can increase the mineralization of mature osteoblasts and the expression of osteogenic markers, while reducing factors involved in bone resorption. nih.govresearchgate.net Furthermore, glucosamine has been shown to induce the production of hyaluronic acid, a key component of synovial fluid, by synovial cells and chondrocytes. nih.govresearchgate.netwikipedia.org Investigating whether this compound exhibits similar or unique effects in these pathways is a critical area for future studies.

Advanced Synthetic Strategies for Complex Glycoconjugates Incorporating this compound

The synthesis of complex glycoconjugates is a challenging but essential endeavor for advancing our understanding of their biological roles. nih.gov Developing efficient and stereoselective methods for incorporating this compound into larger carbohydrate structures is a key research focus.

Current strategies for oligosaccharide synthesis, such as stereoselective glycosylation, the use of orthogonal protecting groups, and one-pot synthesis methods, can be adapted for the synthesis of this compound-containing glycoconjugates. nih.gov Automated solid-phase oligosaccharide synthesis offers a powerful tool for the rapid and efficient construction of complex glycans. nih.gov

Enzymatic and chemoenzymatic synthesis approaches are also gaining prominence. nih.govtaylorfrancis.comdntb.gov.ua Glycosyltransferases and glycosidases can be used to form specific glycosidic linkages with high regio- and stereoselectivity. nih.gov Future research will likely involve the use of engineered enzymes to facilitate the synthesis of novel glycoconjugates containing this compound.

Integration of Computational Modeling in Structure-Function Relationship Research

Computational modeling has become an indispensable tool in modern chemistry and biology, providing insights into molecular structure, dynamics, and interactions. nih.govnih.govnih.gov In the context of this compound, computational methods can be employed to:

Predict Binding Affinities: Molecular docking and molecular dynamics (MD) simulations can be used to predict how this compound and its derivatives bind to target proteins, such as kinases and glycosyltransferases. nih.gov This can aid in the rational design of more potent and selective inhibitors.

Understand Conformational Preferences: The conformation of a sugar molecule is crucial for its biological activity. Computational studies can reveal the preferred conformations of this compound and how these are influenced by its environment.

Elucidate Reaction Mechanisms: Quantum mechanics/molecular mechanics (QM/MM) methods can be used to study the mechanisms of enzymes that process this compound, providing a detailed understanding of their catalytic action. dntb.gov.ua

Recent studies have utilized density functional theory (DFT) to design and evaluate the antioxidant properties of D-glucosamine derivatives, demonstrating the power of computational approaches in this field. nih.gov

Investigation of this compound in Microorganism Metabolism and Exopolymer Synthesis (based on analog studies)

While direct studies on the metabolism of this compound in microorganisms are limited, research on analogous compounds provides valuable insights into its potential roles. For instance, studies on Gluconacetobacter xylinus have shown that this bacterium can incorporate glucosamine and N-acetylglucosamine into exopolymers, but not 3-O-methyl-D-glucose. nih.govasm.orgnih.gov This suggests that the 3-O-methyl group may hinder its incorporation into certain bacterial polysaccharides.

However, other microorganisms are known to produce polysaccharides containing methylated sugars, such as 3-O-methyl-D-mannose found in Mycobacterium phlei. nih.gov This indicates that some bacteria possess the enzymatic machinery to handle methylated monosaccharides.

Future research in this area should focus on:

Screening Microorganisms: Identifying microorganisms that can metabolize or incorporate this compound into their cellular components.

Investigating Metabolic Pathways: Elucidating the enzymatic pathways involved in the processing of this compound in these organisms.

Exploring Effects on Biofilm Formation: Given the role of polysaccharides like poly-N-acetyl-glucosamine in biofilm formation, investigating the effect of this compound on this process in various bacterial species is warranted. caister.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.